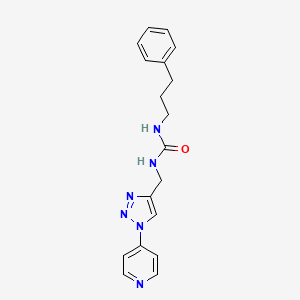

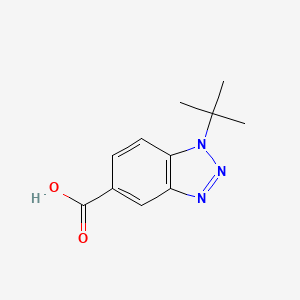

![molecular formula C16H16N2O4S2 B2808798 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 2034435-18-0](/img/structure/B2808798.png)

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide” is a complex organic compound. It contains a bithiophene moiety, which is a system of two thiophene rings fused together, and a pyrrolidin-2-one moiety, which is a five-membered lactam .

Synthesis Analysis

While the exact synthesis route for this compound is not available, it might involve the coupling of the bithiophene moiety with a hydroxyethyl group, followed by the formation of the pyrrolidin-2-one ring and subsequent acetylation .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bithiophene and pyrrolidin-2-one moieties, along with an acetamide group. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the bithiophene and pyrrolidin-2-one moieties. The bithiophene moiety might undergo electrophilic aromatic substitution reactions, while the pyrrolidin-2-one moiety might participate in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bithiophene moiety might confer conjugation and planarity, affecting its optical and electronic properties .Wissenschaftliche Forschungsanwendungen

Pyrrole and Indole Alkaloids from Endophytic Fungi

Pyrrole alkaloids, similar to N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, have been isolated from endophytic fungi such as Fusarium incarnatum. These compounds, including N-[4-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyl]-acetamide, show potential for pharmaceutical applications due to their unique structures and bioactivities (Li et al., 2008).

Habitat Disturbance and Black-Capped Chickadee Behavior

Research on 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, a related compound, demonstrates its utility as an intermediate product for producing pharmaceutically effective acetamides. This highlights the role of similar compounds in medicinal chemistry (Fort, 2002).

Cytotoxic Activity Against Cancer Cell Lines

A study synthesizing related pyrrol-3-yl acetamide compounds and testing their cytotoxic activity against breast cancer cell lines illustrates the potential of these compounds in cancer research. These compounds displayed significant cytotoxicity, indicating their possible use in cancer treatment (Moghadam & Amini, 2018).

Potential Pesticide Applications

Research involving derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, a structurally similar compound, reveals potential applications in the field of pesticides. These derivatives have been characterized and exhibit properties that could be beneficial in pest control (Olszewska, Tarasiuk, & Pikus, 2009).

Glucosidase Inhibitors in Diabetes Research

The synthesis of N-(β-hydroxyethyl)acetamidine and its inhibition of the β-D-glucosidase enzyme demonstrates the application of related compounds in diabetes research. This suggests their potential as glucosidase inhibitors, which is significant in the treatment of diabetes (Ashry et al., 1999).

Spectroscopic Studies and Solar Cell Applications

Compounds like N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide have been studied for their photochemical and thermochemical properties, indicating their potential use in dye-sensitized solar cells due to good light harvesting efficiency (Mary et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S2/c19-11(13-2-1-12(24-13)10-5-6-23-9-10)7-17-14(20)8-18-15(21)3-4-16(18)22/h1-2,5-6,9,11,19H,3-4,7-8H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIAAIZBECEWFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methyloxan-4-yl)oxy]acetic acid](/img/structure/B2808718.png)

![N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride](/img/structure/B2808725.png)

![Cyclohexyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2808727.png)

![4-Methoxy-1-methyl-5-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2808730.png)

![3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2808733.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2808734.png)

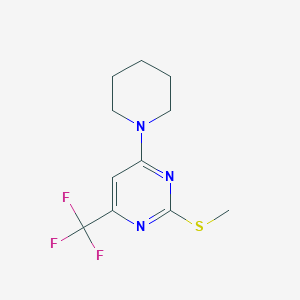

![3-(1-methyl-1H-pyrrol-2-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2808736.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2808738.png)